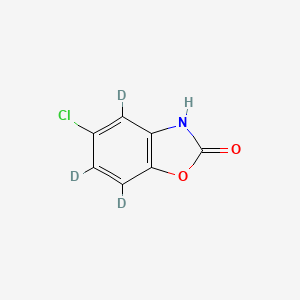

Chlorzoxazone-D3

Beschreibung

Deuterium Labeling in Pharmaceutical Sciences

Deuterium, a stable isotope of hydrogen with one proton and one neutron, possesses nearly identical chemical properties to protium (ordinary hydrogen) but has approximately double the mass wikipedia.orgbioscientia.de. This difference in mass, while subtle, can lead to significant kinetic isotope effects (KIEs) when a carbon-deuterium (C-D) bond is involved in a metabolic process, particularly enzymatic cleavage bioscientia.debocsci.comnih.gov. The strategic replacement of hydrogen atoms with deuterium at specific sites within a drug molecule can alter its metabolic fate, potentially leading to improved pharmacokinetic properties and reduced toxicity bocsci.comnih.govresearchgate.net.

Rationale and Significance of Deuteration in Drug Development

The primary rationale for employing deuterium labeling in drug development is to optimize a drug's pharmacokinetic and metabolic profiles bocsci.comnih.govassumption.edu. By substituting hydrogen with deuterium at "metabolic soft spots"—sites prone to rapid enzymatic breakdown—drug developers aim to slow down metabolism nih.govnih.govmusechem.com. This can result in several key advantages:

Reduced Clearance and Prolonged Half-Life: Slower metabolism often translates to decreased drug clearance and an extended elimination half-life, allowing for less frequent dosing and potentially more consistent therapeutic drug levels bioscientia.debocsci.comnih.govresearchgate.net.

Mitigation of Toxic Metabolites: Deuteration can sometimes redirect metabolic pathways, leading to the formation of less toxic or non-toxic metabolites, thereby improving the drug's safety profile bocsci.comnih.govresearchgate.netnih.gov.

Enhanced Oral Bioavailability: For drugs with significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuterium substitution can reduce this effect, increasing the amount of active drug that reaches the bloodstream bocsci.comresearchgate.net.

Novel Chemical Entity Status: The FDA and other regulatory bodies may recognize deuterated drugs as new chemical entities, potentially offering extended patent protection and market exclusivity, distinct from their non-deuterated predecessors bioscientia.denih.govtandfonline.com.

The significance of this approach is underscored by the increasing number of deuterated drugs entering clinical trials and gaining regulatory approval, such as deutetrabenazine and deucravacitinib bioscientia.denih.govnih.gov.

Impact on Pharmacokinetic and Metabolic Profiles

The impact of deuterium substitution on a drug's pharmacokinetic (PK) and metabolic profile is primarily governed by the Deuterium Kinetic Isotope Effect (DKIE) bioscientia.debocsci.commusechem.com. When a C-D bond is the site of metabolic cleavage, the stronger C-D bond requires more energy to break compared to a C-H bond bioscientia.denih.govmusechem.com. This difference can lead to a slower rate of metabolic transformation.

The magnitude of the DKIE is dependent on several factors, including the specific metabolic pathway, the enzyme involved, and the substrate. Generally, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly C-H bond cleavage, is sensitive to deuterium substitution bioscientia.debocsci.commusechem.com. Reactions like O-dealkylation and the oxidation of alkyl groups are often significantly affected, while N-dealkylation of amines or aromatic hydroxylation may show less pronounced effects bocsci.commusechem.com.

This metabolic alteration can lead to:

Altered Clearance Rates: Reduced metabolic breakdown results in lower drug clearance from the body bocsci.comnih.gov.

Extended Half-Life: A consequence of reduced clearance is a prolonged elimination half-life, meaning the drug remains in the body for a longer duration bocsci.comresearchgate.nettandfonline.com.

Modified Metabolite Profiles: Deuteration can alter the specific metabolites formed. In some cases, this can lead to a decrease in the formation of undesirable or toxic metabolites, a phenomenon sometimes referred to as "metabolic switching" or "shunting" bocsci.comnih.govresearchgate.netmusechem.com.

Table 1: Illustrative Impact of Deuterium Substitution on Pharmacokinetic Parameters

| Drug Class/Example | Deuteration Strategy | Observed PK Change | Reference |

| Tetrabenazine | Deuteration at specific positions (d6-tetrabenazine) | Increased plasma half-life from 4.8 to 8.6 hours; approximately doubled AUC exposure. | tandfonline.com |

| Dextromethorphan | Deuteration at specific positions | Altered pharmacokinetic behavior, leading to potential for reduced dosing frequency. | tandfonline.com |

| Paroxetine | Deuteration of specific methyl groups (CTP-347) | Lower exposure and reduced accumulation factor compared to non-deuterated paroxetine. | bocsci.com |

| General Principle | Substitution at metabolic "soft spots" | Reduced clearance, prolonged half-life, potentially reduced toxic metabolite formation. | bocsci.comnih.gov |

Chlorzoxazone as a Parent Compound

Chlorzoxazone is a well-established pharmaceutical agent primarily recognized for its muscle relaxant properties. Understanding its inherent characteristics is crucial for evaluating the potential implications of its deuterated analog, Chlorzoxazone-D3.

Centrally Acting Muscle Relaxant Properties

Chlorzoxazone is classified as a centrally acting muscle relaxant drugbank.comwikipedia.orgnih.govmayoclinic.orgmims.comdrugs.comrxlist.comebi.ac.ukpatsnap.comnih.gov. It does not directly relax skeletal muscles but exerts its effects by acting on the central nervous system (CNS) nih.govmayoclinic.orgdrugs.comrxlist.compatsnap.com. Data from animal and human studies indicate that Chlorzoxazone primarily targets the spinal cord and subcortical areas of the brain drugbank.comdrugs.comnih.gov. Here, it functions by inhibiting multisynaptic reflex arcs that are involved in generating and maintaining skeletal muscle spasms drugbank.comdrugs.comnih.gov. This inhibition of reflex activity leads to a reduction in muscle spasm, thereby alleviating associated pain and improving mobility drugbank.comnih.govdrugs.comnih.gov. While its precise mechanism is not fully elucidated, it is believed to involve central nervous system depression and potentially modulation of neurotransmitter activity, such as enhancing GABAergic inhibition wikipedia.orgebi.ac.ukpatsnap.compatsnap.com.

Therapeutic Applications in Musculoskeletal Conditions

Chlorzoxazone is indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions drugbank.commayoclinic.orgdrugs.comrxlist.comnih.govmedscape.com. It is typically used as an adjunct to other treatment modalities, including rest, physical therapy, and analgesics drugbank.commayoclinic.orgdrugs.comrxlist.comnih.govmedscape.com. Its therapeutic applications include:

Muscle Spasm Relief: It is effective in reducing muscle stiffness and spasms resulting from injuries such as strains, sprains, and back pain drugbank.comwikipedia.orgnih.govmayoclinic.orgdrugs.comrxlist.compatsnap.comnih.gov.

Pain Management: By alleviating muscle spasms, Chlorzoxazone helps manage the pain and discomfort associated with these conditions drugbank.comwikipedia.orgnih.govmayoclinic.orgdrugs.comrxlist.compatsnap.comnih.gov.

Tension Headaches: It can also be administered for general acute pain and muscle contraction headaches wikipedia.org.

Chlorzoxazone is available under various brand names, including Lorzone and Paraflex, and is also found in combination products like Parafon Forte, often with acetaminophen wikipedia.orgebi.ac.uk.

Pharmacological Actions and Mechanism of Action

Chlorzoxazone's pharmacological actions are primarily centered on its effects within the central nervous system to reduce muscle hyperactivity drugbank.comnih.govmayoclinic.orgdrugs.comrxlist.compatsnap.comnih.gov.

Central Nervous System Depression: It acts as a CNS depressant, which contributes to its muscle relaxant properties wikipedia.orgmayoclinic.orgmims.compatsnap.com.

Inhibition of Reflex Arcs: The drug specifically inhibits polysynaptic reflex arcs in the spinal cord and subcortical brain regions. These reflex arcs are crucial for maintaining muscle tone and are implicated in the pathophysiology of muscle spasms drugbank.comdrugs.compatsnap.comnih.gov.

Neurotransmitter Modulation: Emerging research suggests Chlorzoxazone may modulate neurotransmitter activity. It is thought to potentially enhance the inhibitory effects of gamma-aminobutyric acid (GABA) wikipedia.orgebi.ac.ukpatsnap.com, a key inhibitory neurotransmitter in the CNS. By increasing GABAergic activity, it can reduce neuronal excitability that leads to muscle tension and spasms patsnap.com.

Calcium Channel Interaction: Some studies also propose that Chlorzoxazone might interact with voltage-gated calcium channels to a degree, influencing calcium dynamics within muscle cells, which are critical for muscle contraction and relaxation wikipedia.orgebi.ac.ukpatsnap.com.

Chlorzoxazone is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one to two hours mims.comdrugs.comnih.govmims.com. It is extensively metabolized in the liver, primarily by the enzyme cytochrome P450 2E1 (CYP2E1), undergoing hydroxylation to form 6-hydroxychlorzoxazone, an inactive metabolite mims.comebi.ac.ukpatsnap.comtaylorandfrancis.com. The metabolites are then excreted mainly in the urine mims.comdrugs.comnih.gov.

Compound List:

Chlorzoxazone

this compound

Deuterium (D)

Hydrogen (H)

Acetaminophen (paracetamol)

GABA (gamma-aminobutyric acid)

CYP2E1 (Cytochrome P450 2E1)

Deutetrabenazine

Dextromethorphan

Paroxetine

CTP-347

Tetrabenazine

Deucravacitinib

Eigenschaften

IUPAC Name |

5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFWDZFKRBELIQ-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1OC(=O)N2)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Chlorzoxazone-d3

Synthetic Routes for Deuterium Incorporation

The synthesis of Chlorzoxazone-D3 primarily involves methods that introduce deuterium atoms into the Chlorzoxazone molecular structure. Two main strategies are commonly employed:

Synthesis from Deuterated Precursors: This method involves building the Chlorzoxazone molecule using starting materials that are already enriched with deuterium. For example, a deuterated aniline derivative, such as 4,7-dideutero-5-chloro-2-aminophenol, which can be synthesized through the reduction of 5-chloro-2-nitrophenol-d₂ using deuterated sodium borohydride (NaBD₄), can serve as a key intermediate. This approach ensures high isotopic fidelity from the initial stages of synthesis.

Deuterium Exchange Reactions: A prevalent and often cost-effective technique is the direct isotopic exchange of hydrogen atoms with deuterium atoms in the parent Chlorzoxazone molecule. This is typically achieved via acid- or base-catalyzed exchange reactions, utilizing deuterium oxide (D₂O) as the deuterium source. The process involves dissolving Chlorzoxazone in anhydrous D₂O, often with a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH). Subsequent heating of the reaction mixture at elevated temperatures (e.g., 80–100°C) for a defined period (e.g., 24–48 hours) facilitates the exchange. Other general deuterium incorporation methods applicable to organic synthesis include hydrogenation with deuterium gas (D₂) in the presence of transition metal catalysts and reductions using deuterated borohydrides. researchgate.net Microwave-assisted techniques have also been developed to accelerate hydrogen-deuterium exchange reactions. researchgate.net

The selection of a specific synthetic route is guided by the required level of isotopic enrichment, the targeted positions of deuteration, and economic considerations.

Isotopic Purity and Enrichment Assessment

For this compound to function effectively as an internal standard in quantitative analyses, particularly in mass spectrometry-based assays, a high degree of isotopic purity and a well-defined level of deuterium enrichment are essential. These parameters are rigorously assessed using spectroscopic analytical techniques:

Mass Spectrometry (MS): Mass spectrometry is indispensable for verifying isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecule, the presence and extent of deuterium incorporation can be accurately quantified. Comparing the m/z values of the deuterated compound with those of its non-deuterated counterpart allows for precise determination of deuterium enrichment. For instance, deuterium incorporation levels of ≥98% can be confirmed by comparing the m/z of the deuterated species with the m/z of the non-deuterated molecule. High-resolution mass spectrometry (HRMS) further aids in confirming the elemental composition and the precise isotopic distribution. outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides complementary structural information and confirms isotopic purity. ¹H NMR spectra are used to detect the absence of proton signals at positions where deuterium has been incorporated, thereby confirming successful isotopic exchange. ¹³C NMR can also be employed, as the presence of deuterium atoms bonded to carbon can lead to characteristic coupling patterns (e.g., ²JCD), offering direct evidence of deuteration at specific carbon atoms. outsourcedpharma.com

Commercial preparations of this compound typically meet stringent quality standards, often specified as ≥99% chemical purity and ≥99% isotopic enrichment for the deuterated forms (d₁-d₃). caymanchem.com

Structural Elucidation of Deuterated Positions

The precise location of deuterium atoms within the Chlorzoxazone molecule is fundamental for its accurate application in research, particularly in studies of drug metabolism and pharmacokinetics. Structural elucidation techniques, primarily NMR spectroscopy, complemented by MS and chemical nomenclature, are used to confirm the deuteration pattern.

This compound is specifically identified as Chlorzoxazone-4,6,7-d₃ , indicating that hydrogen atoms at positions 4, 6, and 7 of the benzoxazolone ring system have been replaced by deuterium. caymanchem.compharmaffiliates.comnih.gov

NMR Spectroscopy: Detailed analysis via NMR spectroscopy confirms these specific positions. In ¹H NMR, the absence of expected proton signals at positions 4 and 7 provides direct evidence of deuterium incorporation at these sites. Furthermore, ¹³C NMR spectra can reveal characteristic splitting patterns for carbons C-4 and C-7 due to coupling with the attached deuterium atoms (e.g., ²JCD = 25 Hz), definitively confirming deuteration at these locations.

Mass Spectrometry: MS confirms the increased molecular weight resulting from the incorporation of three deuterium atoms, which corresponds to an approximate mass increase of 3 Da.

Chemical Identifiers: The molecular formula is commonly stated as C₇H₁D₃ClNO₂, with a molecular weight of approximately 172.58 g/mol . caymanchem.comnih.gov The IUPAC name, 5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one, and the InChI string (e.g., InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D) explicitly define the deuteration pattern at positions 4, 6, and 7. caymanchem.comnih.gov The accurate confirmation of these deuterated positions is vital for its use in studies related to cytochrome P450 2E1 (CYP2E1) activity and the pharmacokinetic profiling of the parent drug. medchemexpress.com

Analytical Methodologies Utilizing Chlorzoxazone-d3

Role as an Internal Standard in Quantitative Analysis

The use of Chlorzoxazone-D3 as an internal standard is critical for compensating for variations that can occur during sample preparation, extraction, and instrumental analysis. These variations, often referred to as matrix effects, can significantly impact the ionization efficiency and, consequently, the accuracy of analyte quantification. By co-administering a known amount of this compound with the sample, analysts can correct for these fluctuations, leading to more robust and reproducible results caymanchem.com.

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

While less commonly cited for this compound specifically compared to LC-MS/MS, GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. In applications where GC-MS is employed for chlorzoxazone analysis, this compound would serve as an ideal internal standard. Its similar volatility and fragmentation patterns under electron ionization would allow for effective correction of matrix effects and variations in instrument performance, ensuring accurate quantification nih.gov.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical platform where this compound finds extensive application as an internal standard. This technique offers high sensitivity, specificity, and throughput, making it suitable for analyzing complex biological samples nih.govtandfonline.comgoogle.commagtechjournal.com.

Simultaneous Quantification of Chlorzoxazone and Co-administered Drugs

Chlorzoxazone is often prescribed in combination with other medications. LC-MS/MS methods utilizing this compound as an internal standard can be developed for the simultaneous quantification of chlorzoxazone and co-administered drugs or their metabolites researchgate.netresearchgate.netmdpi.com. This capability is vital in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, where tracking multiple compounds in a single sample is essential. For instance, methods have been developed to simultaneously determine chlorzoxazone and other drugs like paracetamol or ketoprofen, with the internal standard ensuring accurate measurements in complex matrices researchgate.netresearchgate.netmdpi.com. In some studies, although not explicitly mentioning this compound, other deuterated standards have been used in conjunction with chlorzoxazone analysis, highlighting the general utility of stable isotope-labeled compounds in such multi-analyte assays nih.govnih.gov.

Method Development and Validation Studies

The development and validation of analytical methods are critical to ensure their reliability and suitability for intended applications. This compound is instrumental in these processes, particularly in establishing the performance characteristics of quantitative assays.

Specificity and Selectivity

Specificity and selectivity are paramount in analytical methods to ensure that the measured signal originates solely from the target analyte and not from interfering substances in the sample matrix. When this compound is used as an internal standard, its distinct mass-to-charge ratio (m/z) allows for its clear differentiation from chlorzoxazone and other endogenous or exogenous compounds. This distinct isotopic signature, coupled with appropriate chromatographic separation, ensures the specificity of the method. Studies developing LC-MS/MS methods for chlorzoxazone have focused on achieving good separation and selective detection, often by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard nih.govtandfonline.commagtechjournal.comnih.gov. The ability to distinguish between the labeled and unlabeled compound is fundamental to the specificity of the assay.

Linearity and Calibration Range

A crucial aspect of quantitative analysis is establishing a linear relationship between the analyte concentration and the instrument's response, typically expressed as a calibration curve. This compound is used to construct these calibration curves, often by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte. The linearity and the achievable calibration range are key validation parameters. Research studies have reported linear calibration ranges for chlorzoxazone using various internal standards, including deuterated analogs, demonstrating good linearity with correlation coefficients (r) often exceeding 0.995 nih.govtandfonline.commagtechjournal.comnih.gov. For example, a study reported linearity for chlorzoxazone in plasma over a range of 0.2-20 μg/mL with an r value ≥ 0.995 nih.gov. Another study demonstrated linearity for chlorzoxazone in rat plasma from 10.0–2,000 ng/mL tandfonline.com. These studies underscore the utility of this compound in establishing reliable calibration models.

Accuracy and Precision

The accuracy and precision of analytical methods are paramount, especially in regulated environments. This compound, as a deuterated internal standard, is instrumental in enhancing these parameters. Studies employing deuterated internal standards have demonstrated their ability to correct for matrix effects and instrumental variability, leading to more precise and accurate quantitative determinations clearsynth.comadventchembio.comdrawellanalytical.com. For instance, in the validation of LC-MS/MS methods, the use of an appropriate internal standard, such as a deuterated analog, is crucial for achieving acceptable accuracy and precision, often defined by criteria such as relative standard deviations (RSD) below a certain threshold and recovery percentages within a specified range researchgate.netresearchgate.netsci-hub.semdpi.com. While specific data for this compound's accuracy and precision in published literature are often embedded within method validation reports for chlorzoxazone itself, the general principle holds that its use contributes significantly to the reliability of these metrics researchgate.netmdpi.comnih.govscholarsresearchlibrary.comresearchgate.netasianpubs.org. For example, a method for chlorzoxazone determination showed intra-day RSDs ranging from 0.9% to 5.1% and inter-day RSDs from 0.6% to 3.0% when using an internal standard nih.gov. Similarly, other validation studies for chlorzoxazone or related compounds using deuterated standards reported intra-day precision within 5.7% to 7.7% and inter-day precision within 5.95% to 8.5%, with accuracy percentages ranging from 96.3% to 100.4% researchgate.net.

Sensitivity (Limit of Detection and Limit of Quantification)

Quality Control (QC) Applications

This compound plays a significant role in ensuring the quality and reliability of pharmaceutical products and processes through its application in quality control.

During Drug Development and Manufacturing

During drug development and manufacturing, this compound is utilized as an internal standard in various analytical procedures to ensure product quality and consistency synzeal.comaxios-research.comaxios-research.comsynzeal.com. This includes its use in:

Manufacturers and suppliers of this compound emphasize its role in supporting these stages, providing detailed characterization data compliant with regulatory guidelines synzeal.comaxios-research.comaxios-research.comsynzeal.com.

Reference Standard Traceability to Pharmacopeial Standards (USP, EP)

Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a cornerstone of pharmaceutical quality control synzeal.comaxios-research.compharmaffiliates.comaxios-research.comsigmaaldrich.comresearchgate.net. This compound, when supplied as a reference standard, is often accompanied by documentation that facilitates traceability to these compendia synzeal.comaxios-research.comaxios-research.com. This ensures that analytical methods and results are consistent with internationally recognized quality benchmarks pharmaffiliates.comresearchgate.net. For example, Chlorzoxazone USP reference standards are available and intended for use in specified quality tests and assays as defined in USP monographs sigmaaldrich.com. Companies that supply this compound often state that their products can be used as reference standards, with traceability to USP or EP standards provided based on feasibility synzeal.comaxios-research.comaxios-research.com. This linkage is vital for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), and for maintaining data integrity in Good Laboratory Practice (GLP) settings pharmaffiliates.com.

Compound List

Advanced Research Applications of Chlorzoxazone-d3

Investigation of Metabolic Pathways and Enzyme Kinetics

Chlorzoxazone-D3 serves as a crucial tool in understanding the metabolic fate and kinetics of chlorzoxazone. As a labeled internal standard, it is employed in quantitative analyses, often using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately measure chlorzoxazone concentrations in biological samples. caymanchem.combiomol.comclearsynth.com This enables researchers to study how chlorzoxazone is metabolized, identify its metabolic products, and determine the activity of enzymes involved in its biotransformation, such as cytochrome P450 enzymes. For instance, chlorzoxazone itself is a marker substrate for quantifying cytochrome P450 2E1 (CYP2E1) activity in humans, and its deuterated counterpart aids in the precise measurement of this activity. medchemexpress.com The deuterium label helps in distinguishing the administered chlorzoxazone from endogenous compounds, thereby improving the accuracy of kinetic studies, including the determination of parameters like Vmax and Km.

Therapeutic Drug Monitoring (TDM)

In the context of therapeutic drug monitoring, this compound is invaluable for developing and validating analytical methods used to quantify chlorzoxazone in biological fluids. medchemexpress.com Accurate measurement of drug concentrations is essential for ensuring therapeutic efficacy and safety, especially when dealing with drugs that have a narrow therapeutic index or significant inter-individual variability in metabolism. By using this compound as an internal standard in LC-MS/MS or GC-MS assays, researchers can achieve highly sensitive and specific quantification of chlorzoxazone, facilitating pharmacokinetic studies and informing clinical dosing strategies. caymanchem.combiomol.commedchemexpress.com

Studies in Specific Research Areas

This compound finds application in various sub-fields of neuroscience, contributing to a deeper understanding of brain function and neurological disorders. Its use as an internal standard supports research into the drug's effects on the central nervous system. caymanchem.comcaymanchem.com

Within behavioral neuroscience, this compound supports studies investigating the behavioral effects of chlorzoxazone. Research indicates that chlorzoxazone, by activating small and intermediate conductance calcium-activated potassium channels (SK channels), can influence neuronal excitability. caymanchem.combiomol.com These channels are implicated in regulating neuronal firing and are found in brain regions associated with behavior. caymanchem.combiomol.com

Chlorzoxazone has demonstrated significant effects on alcohol intake in preclinical models, making this compound a valuable tool in addiction research. Studies have shown that chlorzoxazone, acting as an SK-type potassium channel activator, can significantly decrease alcohol consumption in rats, particularly in models exhibiting excessive drinking behavior. caymanchem.combiomol.comucsf.edunih.govresearchgate.netnih.gov This effect is linked to the drug's ability to reduce neuronal excitability in the nucleus accumbens, a brain region critical for reward and motivation. ucsf.edunih.gov Research suggests that chronic alcohol self-administration can lead to reduced SK channel function and increased neuronal excitability in this area, which chlorzoxazone can ameliorate. nih.govresearchgate.net The use of this compound in analytical methods supports these investigations by enabling precise quantification of chlorzoxazone levels in brain tissue or plasma during behavioral experiments. caymanchem.combiomol.com

Chlorzoxazone is known for its muscle relaxant properties and is used clinically to alleviate pain and stiffness associated with muscle spasms. caymanchem.combiomol.comdrugbank.com While direct research applications of this compound in pain research are not extensively detailed in the provided snippets, its role as an internal standard for quantifying chlorzoxazone supports studies exploring the mechanisms underlying its analgesic and muscle-relaxant effects. caymanchem.comcaymanchem.com Research has indicated that chlorzoxazone's mechanism involves acting on the spinal cord and subcortical brain regions to inhibit reflex arcs involved in muscle spasm. drugbank.commdpi.com

Impurity Profiling and Degradation Product Analysis

Identification and Quantification of Chlorzoxazone-Related Compounds

Impurity profiling involves the detection, identification, and quantification of any components in a drug substance that are not the defined chemical entity. molnar-institute.com For Chlorzoxazone, several related compounds and potential impurities have been identified. The use of Chlorzoxazone-D3 as an internal standard in advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for precise quantification of these impurities by correcting for variations during sample processing and analysis. medchemexpress.comajpaonline.com

Key related compounds and impurities associated with Chlorzoxazone are listed below. These include process-related impurities from synthesis and degradation products formed during storage. axios-research.comnih.gov

Table 1: Identified Chlorzoxazone-Related Compounds and Impurities

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| Chlorzoxazone Related Compound A (4-Amino-2-chlorophenol) | C₆H₆ClNO | Process Impurity/Degradant |

| p-Aminophenol (PAP) | C₆H₇NO | Paracetamol-related Impurity |

| p-Chloroacetanilide (PCA) | C₈H₈ClNO | Paracetamol-related Impurity |

| (5-Chloro-2-hydroxy-phenyl)-urea | C₇H₇ClN₂O₂ | Impurity |

| Chlorzoxazone Dimer Impurity | C₁₅H₈Cl₂N₂O₄ | Impurity |

Analytical techniques such as Thin-Layer Chromatography (TLC) and HPLC are employed for the simultaneous determination of Chlorzoxazone and its impurities. nih.gov For instance, a TLC-densitometric method has been developed using a mobile phase of chloroform, toluene, ethanol, and ammonia (7.0:1.0:1.6:0.2, by volume) with detection at 220.0 nm to separate Chlorzoxazone from related substances. nih.gov

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for determining the shelf-life of a drug product by demonstrating that the analytical procedure can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. ajpaonline.comrjptonline.org The development of such methods typically involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. rjptonline.orgresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique for developing stability-indicating assays for Chlorzoxazone. rjptonline.orgneliti.com These methods are validated for their specificity, accuracy, precision, and linearity. researchgate.netneliti.com

Table 2: Examples of Stability-Indicating RP-HPLC Method Conditions for Chlorzoxazone Analysis

| Parameter | Method 1 rjptonline.org | Method 2 neliti.com |

|---|---|---|

| Column | C18 Vydac Monomeric 120A (250 × 4.6mm, 5µ) | X Terra® C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 20mM KH₂PO₄ buffer (pH 6.2) : Acetonitrile (30:70 v/v) | Acetonitrile : Methanol : Water (20:10:70 v/v/v) |

| Flow Rate | 1.0 ml/min | 0.7 ml/min |

| Detection | PDA at 275 nm | PDA at 270 nm |

| Retention Time (Chlorzoxazone) | 13.27 min | 5.377 min |

In these studies, the drug is exposed to stress conditions (e.g., acid/base hydrolysis, oxidation), and the developed HPLC method successfully separates the intact drug peak from the peaks of degradation products, proving the method's stability-indicating capability. rjptonline.orgneliti.com

Controlled Release Formulations and Dissolution Studies

Chlorzoxazone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high membrane permeability. mdpi.comnih.gov Its absorption is therefore limited by its dissolution rate. To overcome this, controlled-release formulations are developed to release the drug slowly over a prolonged period, which can improve its solubility and absorption. thepharmajournal.com

These formulations often use hydrophilic polymers to form a matrix that controls the drug's release. mdpi.comnih.gov Researchers have investigated various polymers, including Kollidon® SR, chitosan, and Hydroxypropyl Methylcellulose (HPMC), to develop matrix tablets. mdpi.comthepharmajournal.com

Table 3: Example Formulations for Chlorzoxazone Controlled-Release Tablets mdpi.com

| Formulation Code | Chlorzoxazone/Excipients Ratio | Kollidon® SR (% w/w) | Chitosan (% w/w) |

|---|---|---|---|

| F1b | 1:2 | 30 | 5 |

| F2b | 1:2 | 30 | 5 |

Note: Other excipients like Avicel®, Aerosil®, and magnesium stearate are kept constant.

The performance of these controlled-release tablets is evaluated through in-vitro dissolution studies. These tests are typically conducted using a USP Type 2 (paddle) apparatus in a dissolution medium like pH 6.8 phosphate buffer at 37°C. nih.govthepharmajournal.com The amount of drug released over time is measured to determine the release profile.

Table 4: In-Vitro Drug Release Data for an Optimized Floating Tablet Formulation (F8) thepharmajournal.com

| Time (hours) | Cumulative % Drug Release |

|---|---|

| 1 | 20.34 |

| 2 | 29.87 |

| 4 | 45.67 |

| 6 | 63.21 |

| 8 | 78.98 |

| 10 | 89.12 |

The release data is often fitted to mathematical models (e.g., First-Order, Higuchi model) to understand the mechanism of drug release, which can be a combination of diffusion and polymer erosion. thepharmajournal.com For example, one study found that the release kinetics followed a complex, two-step mechanism. mdpi.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (5-Chloro-2-hydroxy-phenyl)-urea |

| 4-Amino-2-chlorophenol |

| 6-Hydroxy Chlorzoxazone |

| Acetonitrile |

| Aerosil® |

| Avicel® |

| p-Aminophenol |

| p-Chloroacetanilide |

| Chitosan |

| Chloroform |

| Chlorzoxazone |

| This compound |

| Chlorzoxazone Dimer Impurity |

| Chlorzoxazone Related Compound A |

| Diclofenac |

| Ethanol |

| Hydroxypropyl Methylcellulose (HPMC) |

| Kollidon® SR |

| Magnesium Stearate |

| Methanol |

| Paracetamol |

| Potassium Dihydrogen Phosphate |

Q & A

Advanced Question

- In Vitro Models :

- Hepatic Microsomes/Cytosol : Incubate this compound with liver microsomes (human/rat) to measure deuterium retention via LC-MS/MS. Include negative controls (non-deuterated compound) to quantify kinetic isotope effects (KIEs) .

- Enzyme Kinetics : Determine Michaelis-Menten parameters (Vₘₐₓ, Kₘ) under varying deuterium levels to assess metabolic rate changes .

- In Vivo Studies :

How can contradictions in pharmacological data for this compound (e.g., efficacy vs. toxicity) be systematically resolved?

Advanced Question

- Data Triangulation :

- Meta-Analysis : Aggregate results from independent studies to identify consensus or outliers. Use tools like RevMan or R for heterogeneity testing (I² statistic) .

- Mechanistic Studies : Perform dose-response assays and transcriptomic profiling to disentangle on-target vs. off-target effects. For example, RNA-seq can reveal unexpected pathways activated by deuterium substitution .

- Study Design Scrutiny : Evaluate whether conflicting studies used comparable deuterium labeling positions, purity thresholds, or model systems. Inconsistent isotopic purity (<95%) can skew results .

What analytical methods validate this compound’s stability under physiological and storage conditions?

Advanced Question

- Accelerated Stability Testing :

- Forced Degradation : Expose this compound to heat (40–60°C), light (UV/visible), and hydrolytic conditions (pH 1–13). Monitor deuterium loss via ²H-NMR and degradation products via LC-MS .

- Long-Term Storage : Assess isotopic integrity at -20°C vs. 4°C over 6–12 months. Use argon/vacuum sealing to prevent proton exchange with atmospheric moisture .

- Documentation : Report stability data in supplementary tables, including batch-specific variability and confidence intervals for degradation rates .

How can researchers formulate hypothesis-driven questions to explore this compound’s mechanism of action?

Advanced Question

- Framework Application :

- PICO : Define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (non-deuterated analog), Outcome (e.g., CYP450 inhibition) .

- FINER Criteria : Ensure questions are Feasible (e.g., in vitro models first), Novel (unexplored deuteration effects), Ethical (animal use justification), and Relevant (therapeutic potential) .

- Hypothesis Testing : Use siRNA knockdown or CRISPR-edited models to isolate target enzymes (e.g., CYP2E1) responsible for this compound’s metabolic profile .

What computational tools are suitable for modeling deuterium’s impact on this compound’s pharmacokinetics?

Advanced Question

- Molecular Dynamics (MD) Simulations :

- Simulate deuterium’s steric and electronic effects on drug-receptor binding using software like GROMACS or AMBER. Compare binding free energies (ΔΔG) between deuterated/non-deuterated forms .

- Pharmacokinetic Modeling :

- Use PK-Sim or GastroPlus to predict absorption/distribution changes due to deuterium’s kinetic isotope effects. Validate with in vivo plasma concentration data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.